Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is an organic compound featuring a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring. Its structure implies potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:
Reacting cyclopropylamine with ethyl-2-oxoacetate under anhydrous conditions.
Cyclization of the resultant product to form the piperidine ring.
Functionalization of the piperidine ring to introduce the hydroxyethyl group via nucleophilic substitution.
Final step involves the esterification of the carbamic acid with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to minimize cost and maximize yield. This often involves employing continuous-flow reactors, optimizing solvent and reagent usage, and implementing in-line purification techniques to streamline the synthesis process and meet commercial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Can be reduced using lithium aluminum hydride (LiAlH4) to alter the piperidine ring or the ester group.
Substitution: : The hydroxyethyl group can be substituted with halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Thionyl chloride in dry dichloromethane (DCM).
Major Products
Oxidation can yield cyclopropyl-[1-(2-oxo-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Reduction often leads to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbinol.
Substitution typically results in cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has garnered interest across several fields:
Chemistry: : Serves as a building block for synthesizing complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition, particularly in the synthesis of enzyme inhibitors.
Medicine: : Potential precursor for developing pharmacologically active compounds, especially in CNS disorders.
Industry: : Employed in the production of fine chemicals and agrochemicals due to its functional versatility.
Mechanism of Action
The compound's mechanism of action is influenced by its structural features:
The cyclopropyl group can engage in tight binding interactions with enzyme active sites.
The hydroxyethyl substituent facilitates hydrogen bonding, enhancing molecular recognition.
Piperidine ring's configuration is crucial for the compound's bioactive conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Cyclopropyl-[1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
The hydroxyethyl group provides distinct hydrogen bonding capabilities compared to the chloro- or amino- derivatives.
Cyclopropyl group imparts rigidity to the molecule, enhancing its interaction with biological targets.
Conclusion
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a multifunctional compound with considerable potential in scientific research and industrial applications. Its unique structural features make it an interesting candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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